Product packaging for 1,2-Diphenylcyclobutan-1-ol(Cat. No.:CAS No. 63776-27-2)

1,2-Diphenylcyclobutan-1-ol

Cat. No.: B14503998
CAS No.: 63776-27-2
M. Wt: 224.30 g/mol
InChI Key: SRWURFAZMHPXJC-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Motifs in Modern Organic Synthesis

Cyclobutane derivatives are crucial building blocks in the construction of complex molecular architectures. researchgate.net They are found at the core of numerous bioactive compounds and natural products. rsc.orgacs.org The unique structural characteristics of cyclobutanes, stemming from their inherent ring strain, allow them to participate in a variety of chemical transformations. These include ring expansions, desymmetrizations, and ring-opening reactions, which are instrumental in creating intricate molecular structures. researchgate.net The [2+2] photocycloaddition of alkenes is a direct and efficient method for accessing these four-membered ring systems. researchgate.net Furthermore, the incorporation of cyclobutane motifs into pharmaceuticals has been shown to enhance clinical efficacy and improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Overview of Strain-Release Strategies in Four-Membered Rings

The high ring strain of cyclobutanes, second only to cyclopropanes among saturated monocarbocycles, is a key feature that chemists exploit. baranlab.orgnih.gov This strain energy can be harnessed in "strain-release" strategies to drive chemical reactions. thieme-connect.dechemrxiv.orgresearchgate.net These strategies often involve the cleavage of a carbon-carbon bond within the four-membered ring, leading to the formation of more complex, often linear or larger ring structures. Such transformations are valuable for the synthesis of functionalized molecules that would be challenging to prepare through other means. thieme-connect.deresearchgate.netunipd.itresearchgate.net

Historical Development of Cyclobutanol (B46151) Synthesis Methodologies

The synthesis of cyclobutanes has a rich history, with early methods often relying on multi-step sequences. The first synthesis of cyclobutane itself was reported in 1907. nih.gov Over the years, a variety of methods have been developed for the synthesis of cyclobutane derivatives, including radical cyclizations, Wolff rearrangements, and oxidative pinacol (B44631) rearrangements. acs.org The [2+2] cycloaddition reaction, particularly the photochemical variant, has emerged as a powerful and widely used strategy for constructing the cyclobutane core. acs.orgnih.govbaranlab.org The Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a key method for synthesizing oxetanes, which can be precursors to or share mechanistic features with cyclobutanol synthesis. nih.govresearchgate.netmsuniv.ac.inwikipedia.org The synthesis of cyclobutanones, which can be readily converted to cyclobutanols, has also been extensively studied, with methods ranging from ring formation by cyclodialkylation to the rearrangement of cyclopropylcarbinol. thieme-connect.deorgsyn.org

Contextual Relevance of 1,2-Diphenylcyclobutan-1-ol as a Research Target

This compound serves as a significant model compound for studying the reactivity of substituted cyclobutanols. Its synthesis and reactions provide valuable insights into the behavior of strained four-membered rings. The phenyl groups influence the stereochemistry and reactivity of the cyclobutane ring, making it an interesting target for mechanistic and synthetic studies. rsc.orgnih.gov The base-catalyzed ring-opening of its cis and trans isomers to form 1,4-diphenylbutan-1-one has been a subject of detailed kinetic and mechanistic investigation. rsc.org Furthermore, its derivatives have been utilized in cascade reactions involving C-C bond cleavage, highlighting its utility in the synthesis of more complex heterocyclic structures. acs.org

Physicochemical Properties of this compound

The physical and chemical properties of this compound are fundamental to its behavior in chemical reactions. These properties are influenced by its molecular structure, including the strained cyclobutane ring and the presence of two phenyl groups and a hydroxyl group.

PropertyValue
Molecular FormulaC₁₆H₁₆O
Molecular Weight224.30 g/mol
CAS Number63776-27-2 guidechem.com

Stereoisomerism

This compound exists as cis and trans diastereomers due to the relative orientation of the two phenyl groups on the cyclobutane ring. The structural assignment of the cis isomer has been confirmed by X-ray crystal structure determination. rsc.org In the crystalline state, the four-membered ring of the cis isomer is puckered with an angle of 29°, and the hydroxyl group occupies a pseudo-equatorial position. rsc.org

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, with the Paterno-Büchi reaction being a prominent example of a photochemical approach to related structures.

Paterno-Büchi Reaction

The Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane (B1205548). nih.govresearchgate.netwikipedia.org While this reaction directly produces oxetanes, the underlying principles of photochemical cycloaddition are relevant to the synthesis of cyclobutane rings. The reaction typically involves the excitation of the carbonyl compound to its triplet state, which then adds to the alkene to form a 1,4-diradical intermediate. baranlab.orgnih.gov Subsequent ring closure of this diradical yields the oxetane product. nih.gov The regioselectivity of the reaction is generally governed by the stability of the diradical intermediate. nih.gov

Other Synthetic Approaches

Cis- and trans-1,2-diphenylcyclobutanol have been prepared using established literature methods, although specific details of these syntheses are not provided in the reviewed sources. rsc.org One general method for the synthesis of tertiary cyclobutanols involves the reaction of a Grignard reagent with a cyclobutanone (B123998). For instance, 1-phenylcyclobutan-1-ol (B1360249) can be prepared by reacting cyclobutanone with phenylmagnesium bromide. semanticscholar.org

Reactivity and Synthetic Applications of this compound

The inherent strain of the cyclobutane ring in this compound dictates its reactivity, making it a versatile intermediate for further synthetic transformations, particularly through ring-opening reactions.

Ring-Opening Reactions

Both cis- and trans-1,2-diphenylcyclobutanol undergo rearrangement to 1,4-diphenylbutan-1-one in the presence of an aqueous base. rsc.org Kinetic studies of this reaction in buffered aqueous dioxane have shown that the two isomers exhibit similar reactivity, with the cis isomer being slightly less reactive than the trans isomer at 25 °C. rsc.org

Palladium-catalyzed reactions involving the cleavage of the C-C bond in cyclobutanol derivatives have been developed for the synthesis of complex molecules. For example, a cascade reaction involving carbopalladation and cross-alkylation of alkynes with cyclobutanol derivatives has been used to synthesize benzofused O- and N-heterocycles. acs.org In these reactions, an alkylpalladium intermediate is generated via β-carbon elimination from a palladium(II) alcoholate, which can then participate in various subsequent transformations. acs.org

Computational and Mechanistic Studies

Computational and mechanistic studies provide a deeper understanding of the structure, stability, and reactivity of this compound and related compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O B14503998 1,2-Diphenylcyclobutan-1-ol CAS No. 63776-27-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63776-27-2

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1,2-diphenylcyclobutan-1-ol

InChI

InChI=1S/C16H16O/c17-16(14-9-5-2-6-10-14)12-11-15(16)13-7-3-1-4-8-13/h1-10,15,17H,11-12H2

InChI Key

SRWURFAZMHPXJC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1,2 Diphenylcyclobutan 1 Ol and Analogous Cyclobutanol Frameworks

Direct Synthetic Approaches to 1,2-Diphenylcyclobutan-1-ol

Direct approaches to this compound typically commence with a cyclobutanone (B123998) precursor, which is then elaborated through nucleophilic addition or reduction reactions to generate the desired alcohol functionality.

The addition of carbon nucleophiles to the electrophilic carbonyl carbon of a cyclobutanone is a primary strategy for synthesizing tertiary cyclobutanols. The reactivity of the carbonyl group makes it an excellent site for carbon-carbon bond formation. vub.ac.beyoutube.com

Organometallic reagents, particularly Grignard (organomagnesium) and organolithium reagents, are powerful nucleophiles widely employed in the synthesis of alcohols from carbonyl compounds. wikipedia.orgsigmaaldrich.comorganic-chemistry.org Due to the high polarity of the carbon-metal bond, these reagents behave as carbanion equivalents, readily attacking the carbonyl carbon. wikipedia.orgyoutube.com

To synthesize this compound, the logical precursor is 2-phenylcyclobutanone (B1365006). The reaction involves the nucleophilic addition of a phenyl group, delivered by a reagent such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium (B1222949) (an organolithium reagent). libretexts.orgyoutube.com The mechanism begins with the attack of the nucleophilic phenyl anion on the carbonyl carbon of 2-phenylcyclobutanone. youtube.com This step forms a tetrahedral alkoxide intermediate. Subsequent acidic aqueous workup protonates the alkoxide to yield the final product, this compound, a tertiary alcohol. youtube.comorganicchemistrytutor.com

The general scheme for this synthesis is as follows:

Step 1: Reaction of 2-phenylcyclobutanone with phenylmagnesium bromide or phenyllithium in an ether solvent (like THF or diethyl ether). masterorganicchemistry.comchegg.com

Step 2: Quenching the reaction with an acid source (e.g., H₃O⁺) to protonate the intermediate. khanacademy.org

PrecursorOrganometallic ReagentKey IntermediateFinal Product
2-PhenylcyclobutanonePhenylmagnesium Bromide (PhMgBr)Magnesium alkoxideThis compound
2-PhenylcyclobutanonePhenyllithium (PhLi)Lithium alkoxideThis compound

The reduction of cyclobutanones provides access to secondary cyclobutanols. While direct reduction of a diketone could theoretically yield this compound, a more common and powerful application of this methodology is the enantioselective reduction of prochiral cyclobutanones to produce optically active chiral cyclobutanols. nih.govvub.ac.be

The synthesis of chiral cyclobutanols is a significant challenge in organic chemistry. nih.govnih.govacs.org Asymmetric reduction of prochiral cyclobutanones represents one of the most effective strategies to achieve this. nih.gov Several catalytic systems have been developed that deliver a hydride to the carbonyl group with high facial selectivity, resulting in one enantiomer of the alcohol product in excess.

Prominent methods for enantioselective reduction include:

Noyori's Asymmetric Transfer Hydrogenation: This method often employs ruthenium catalysts, such as RuCl(S,S)-Tsdpen, with a hydrogen source like a formic acid/triethylamine mixture. nih.govrsc.org It has proven highly effective for the reduction of various substituted cyclobutanones, achieving excellent yields and high enantiomeric excesses (ee). nih.govrsc.org

Corey-Bakshi-Shibata (CBS) Reduction: This system uses a chiral oxazaborolidine catalyst, often referred to as the CBS catalyst, in combination with a borane (B79455) source like borane-dimethyl sulfide (B99878) (BH₃·SMe₂). nih.govrsc.org This method is also highly effective for producing enantioenriched cyclobutanols and can exhibit complementary stereoselectivity to other systems depending on the substrate. nih.gov

Research has demonstrated the successful application of these methods to a variety of cyclobutanone substrates, yielding chiral cyclobutanols that are valuable synthetic intermediates. nih.gov

SubstrateCatalyst SystemConditionsYieldEnantiomeric Excess (ee)Reference
2,2-dimethyl-1-indanoneRuCl(S,S)-TsdpenHCOOH/Et₃N, rt94%97% nih.govrsc.org
2,2-dimethyl-3,3-diphenylcyclobutanone(S)-B-Me (CBS catalyst), BH₃·SMe₂THF, rt93%91% nih.gov
3,3-dimethyl-benzocyclobutenone(S,S)-Ts-DENEB, BH₃·SMe₂60 °C99%99% nih.gov

Reduction of Cyclobutanone Precursors

Cycloaddition Chemistry in Cyclobutanol (B46151) Construction

Cycloaddition reactions are foundational in synthetic chemistry for the construction of cyclic systems. They involve the formation of two new bonds in a single operation to create a ring. acs.org

The [2+2] cycloaddition is the most direct and widely used method for constructing cyclobutane (B1203170) rings. nih.govrsc.org This reaction involves the combination of two alkene components to form a four-membered ring. nsf.gov Photochemical [2+2] cycloadditions, which proceed upon excitation of an alkene with UV or visible light, are a classic example of this transformation. acs.orgyoutube.com

For the synthesis of a 1,2-diphenylcyclobutane (B1205685) framework, a precursor to the target alcohol, the photodimerization of styrene (B11656) is a viable route. acs.orgnih.gov However, direct irradiation often leads to poor stereocontrol and a mixture of cis and trans isomers. nih.gov To overcome these limitations, modern methods employ photosensitizers or catalysts to improve selectivity.

Key types of [2+2] cycloadditions include:

Photochemical Cycloaddition: Involves the direct excitation of an alkene, often leading to a diradical intermediate that closes to form the cyclobutane ring. acs.orgyoutube.com This is conceptually the simplest route. nih.gov

Metal-Catalyzed Cycloaddition: Transition metals, such as copper(I), can catalyze [2+2] photocycloadditions, often improving yields and influencing the stereochemical outcome. acs.org

Organocatalyzed Cycloaddition: Chiral organic molecules can catalyze enantioselective [2+2] cycloadditions, providing a powerful route to optically active cyclobutane derivatives. nih.govmdpi.com

These cycloaddition strategies provide access to the core cyclobutane skeleton, which can then be further functionalized to yield target molecules like this compound. acs.org

Cycloaddition TypeDescriptionTypical ReactantsKey Feature
Direct Photochemical Two alkene molecules combine under UV or visible light. acs.orgyoutube.comTwo alkenes (e.g., styrene + styrene)Forms two new sigma bonds from two pi bonds.
Metal-Catalyzed A transition metal complex (e.g., CuOTf) facilitates the cycloaddition. acs.orgAlkenes in the presence of a metal catalystCan improve efficiency and stereoselectivity.
Organocatalyzed A small chiral organic molecule (e.g., aminocatalyst) directs the reaction. nih.govEnals and alkenesEnables enantioselective synthesis of chiral cyclobutanes.

[2+2] Cycloaddition Reactions

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions stand as a powerful and direct method for the construction of cyclobutane rings. youtube.comresearchgate.net This class of reactions involves the union of two unsaturated components, typically alkenes, upon irradiation with light to form a four-membered ring. youtube.com While traditionally viewed as a method for generating racemic mixtures, significant strides have been made in rendering these transformations enantioselective.

A significant challenge in photochemical [2+2] cycloadditions has been the development of catalytic and enantioselective variants. researchgate.nettum.de The primary hurdle lies in suppressing the non-catalyzed, racemic background reaction that occurs upon direct photoexcitation of the substrates. nih.gov A successful strategy to overcome this involves a dual-catalyst system, where a visible-light-absorbing photocatalyst is paired with a chiral Lewis acid co-catalyst. researchgate.netnih.gov This approach allows for the independent optimization of both the photochemical activation and the stereochemical control, leading to high enantioselectivity. nih.gov

For instance, the use of iridium or ruthenium complexes as photosensitizers can promote α,β-unsaturated carbonyl compounds to their triplet states, which then undergo [2+2] cycloaddition. researchgate.net By employing a chiral Lewis acid, the cycloaddition can be guided to produce enantioenriched cyclobutane products. nih.gov Another innovative approach utilizes a chiral phosphoric acid catalyst bearing thioxanthone moieties. organic-chemistry.org This catalyst not only facilitates triplet energy transfer but also provides a chiral environment, leading to excellent yields and high enantioselectivity in the [2+2] photocycloaddition of N,O-acetals derived from α,β-unsaturated aldehydes. organic-chemistry.org

Table 1: Examples of Enantioselective Photochemical [2+2] Cycloadditions

Catalyst SystemSubstratesProduct TypeEnantiomeric Excess (ee)Reference
Ru(bpy)₃²⁺ / Chiral Lewis Acidα,β-Unsaturated KetonesCyclobutanesHigh nih.gov
Chiral Phosphoric Acid with ThioxanthoneN,O-AcetalsCyclobutanes84–98% organic-chemistry.org
Iridium/Ruthenium ComplexesEnones, EnalsCyclobutanesGood researchgate.net

The use of chiral auxiliaries represents a straightforward and effective method for inducing stereoselectivity in [2+2] photodimerization reactions. rsc.org This strategy involves covalently attaching a chiral molecule to one of the reacting partners, thereby directing the stereochemical outcome of the cycloaddition.

A notable example is the photodimerization of cinnamic acid derivatives. rsc.org By employing Evans oxazolidinones as chiral auxiliaries, the light-driven cyclization affords a functionalized cyclobutane ring with up to 99% enantiomeric excess after removal of the auxiliary. rsc.org This methodology has been successfully implemented in continuous flow conditions, leading to high conversions and excellent enantioselectivity. rsc.org Similarly, chiral oxazolidinone auxiliaries have been used in the anion radical [2+2] photocycloaddition of aryl bis-enones to synthesize enantioenriched bicyclo[3.2.0]heptanes. mdpi.comresearchgate.net

Table 2: Stereoselective [2+2] Photodimerization with Chiral Auxiliaries

Chiral AuxiliarySubstrateProduct TypeDiastereomeric/Enantiomeric ControlReference
Evans OxazolidinonesCinnamic Acid DerivativesFunctionalized CyclobutanesUp to 99% ee rsc.org
Chiral OxazolidinonesAryl Bis-enonesBicyclo[3.2.0]heptanesHigh de mdpi.comresearchgate.net
Thermal [2+2] Cycloadditions (e.g., Ketene (B1206846) Cycloadditions)

Thermal [2+2] cycloadditions provide an alternative to photochemical methods for the synthesis of four-membered rings. fiveable.me A particularly important variant is the cycloaddition of ketenes with alkenes to form cyclobutanones. nih.govlibretexts.org Ketenes, which can be generated in situ, react readily with a variety of alkenes in a concerted fashion. libretexts.orgchemtube3d.com The reaction of dichloroketene, generated from trichloroacetyl chloride and zinc dust, with an alkene is a classic example that leads to the formation of a dichlorocyclobutanone, which can be subsequently dehalogenated. nih.gov

Another powerful approach involves the use of keteniminium salts, which are highly reactive intermediates for [2+2] cycloadditions. nih.govkib.ac.cn These salts can be generated from amides and react with alkenes to produce cyclobutanones, often with high stereoselectivity. kib.ac.cnresearchgate.net This method has proven to be highly effective and reliable for the synthesis of substituted cyclobutane motifs. nih.gov

High-Pressure Mediated [2+2] Cycloaddition Pathways

High-pressure conditions can significantly influence the course of chemical reactions, often favoring pathways with a negative activation volume. [2+2] cycloadditions are particularly well-suited for high-pressure mediation, as the formation of the compact four-membered ring from two separate molecules results in a decrease in volume. ru.nlresearchgate.netresearchgate.net

The use of high pressure (hyperbaric conditions) has been successfully applied to the [2+2] cycloaddition of sulfonyl allenes and benzyl (B1604629) vinyl ether, providing a concise route to a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols. ru.nlresearchgate.net The reaction proceeds efficiently at pressures around 15 kbar, and optimization of parameters such as temperature and reactant stoichiometry can lead to high yields. ru.nl This methodology allows for the synthesis of diverse cyclobutane derivatives with potential applications in medicinal chemistry. ru.nlresearchgate.net

Table 3: High-Pressure Mediated [2+2] Cycloaddition

ReactantsPressureTemperatureProductYieldReference
Sulfonyl allene (B1206475) and benzyl vinyl ether15 kbar50°C3-[(Arenesulfonyl)methyl]cyclobutanol83% ru.nl

Ring Expansion Strategies for Cyclobutanol Derivatives

Ring expansion reactions provide a powerful tool for transforming readily accessible smaller rings into larger, more complex carbocycles. Cyclobutanol derivatives are excellent substrates for such transformations, particularly through rearrangements that involve the migration of a carbon-carbon bond.

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol into a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.combyjus.com The reaction proceeds through the formation of a carbocation intermediate, followed by a 1,2-alkyl or aryl shift. wikipedia.orgorganic-chemistry.org In the context of cyclobutanol derivatives, this rearrangement can lead to ring expansion. For example, treatment of a 1-(1-hydroxycyclobutyl)-substituted compound can induce a rearrangement to form a cyclopentanone (B42830) derivative. rsc.org

A closely related and highly versatile transformation is the semipinacol rearrangement. rsc.orgresearchgate.net This reaction involves the 1,2-migration of a group to an adjacent carbon bearing a leaving group, often initiated by an acid or a Lewis acid. rsc.orgresearchgate.net Semipinacol rearrangements of cyclobutanol derivatives are particularly useful for the construction of cyclopentanones and spirocyclic systems. rsc.orgacs.org For instance, a tandem hydroacylation/semipinacol rearrangement of alkynyl cyclobutanols with salicylaldehydes, catalyzed by a rhodium(I) complex, provides an efficient route to substituted 2-(2-oxo-2-phenylethyl)cyclopentanones. rsc.org Chiral Lewis acids can also be employed to achieve enantioselective semipinacol rearrangements, leading to the synthesis of optically active cyclobutanones. acs.org

Pinacol-Type and Semipinacol Rearrangements

Catalytic Enantioselective Protio-Semipinacol Ring-Expansion

The protio-semipinacol rearrangement is a valuable transformation for the expansion of small rings. Recent advancements have focused on developing catalytic and enantioselective versions of this reaction. For instance, a highly enantioselective protio-semipinacol ring-expansion of tertiary vinylic cyclopropyl (B3062369) alcohols to α-quaternary cyclobutanones has been achieved using a dual-hydrogen-bond donor (HBD) and Brønsted acid cocatalysis system. This method relies on the synergistic action of a chiral HBD and hydrogen chloride to protonate the alkene, generating a transient carbocationic intermediate that undergoes a stereocontrolled C-C bond migration.

This methodology has been successfully applied to a range of vinylic cyclopropanols, affording cyclobutanones in high yields and enantioselectivities. However, it is noteworthy that under the reported conditions, higher substituted olefins and vinyl cyclobutanols have been found to be unreactive. This highlights a current limitation of this specific catalytic system and an area for future development to extend the scope to cyclobutanol frameworks.

Cationic Ring Expansions (e.g., Tiffeneau–Demjanov Rearrangement)

The Tiffeneau–Demjanov rearrangement is a classic and reliable method for the one-carbon ring expansion of cycloalkanols. chemrxiv.orgrsc.org The reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a diazonium ion. chemrxiv.orglibretexts.org Subsequent loss of nitrogen gas leads to a primary carbocation, which then undergoes a 1,2-alkyl shift, resulting in a ring-expanded ketone. chemrxiv.orgwikipedia.org This rearrangement is particularly well-suited for the expansion of four-, five-, and six-membered rings. wikipedia.orgwikipedia.org

The general mechanism for the Tiffeneau-Demjanov rearrangement is as follows:

Diazotization of the primary amine with nitrous acid to form a diazonium salt.

Elimination of dinitrogen to form a primary carbocation.

A 1,2-alkyl shift to relieve ring strain and form a more stable carbocation.

Deprotonation to yield the final ring-expanded ketone.

A key advantage of the Tiffeneau-Demjanov rearrangement over the related Demjanov rearrangement is that it typically leads to a ketone product directly, avoiding a subsequent oxidation step. nih.gov The regioselectivity of the rearrangement is influenced by the migratory aptitude of the adjacent groups, with the less substituted carbon often migrating preferentially. libretexts.orgd-nb.info The stereochemistry of the migrating group is generally retained during the rearrangement. libretexts.org For a substrate like a 1-aminomethyl-1,2-diphenylcyclobutane derivative, the Tiffeneau-Demjanov rearrangement would be expected to yield a 2,3-diphenylcyclopentanone.

Table 1: Features of the Tiffeneau-Demjanov Rearrangement

Feature Description Reference
Reactant 1-Aminomethyl-cycloalkanol chemrxiv.orgnumberanalytics.com
Reagent Nitrous Acid (generated in situ from NaNO₂ and acid) chemrxiv.orgwikipedia.org
Product Ring-expanded cycloalkanone wikipedia.orgnumberanalytics.com
Ring Size Effective for expansion of 4-, 5-, and 6-membered rings wikipedia.orgwikipedia.org
Key Intermediate Diazonium salt, Carbocation libretexts.orgwikipedia.org

| Advantages | Direct formation of ketones, generally high yields for suitable substrates | nih.gov |

Oxidative Ring Expansion Methodologies

Oxidative methods provide an alternative pathway for the ring expansion of cyclobutanols. A notable example is the cobalt-catalyzed oxidative ring expansion of cyclobutanols to 1,2-dioxanols using triplet oxygen. d-nb.infonumberanalytics.comacs.org This reaction proceeds via a radical mechanism initiated by the formation of a cyclobutoxy radical. wikipedia.orgnumberanalytics.com Regioselective cleavage of a C-C bond in the strained four-membered ring is driven by the formation of a more stable radical on the more substituted side. numberanalytics.comacs.org This radical then traps molecular oxygen to afford the 1,2-dioxanol product. numberanalytics.comacs.org

This methodology is effective for both secondary and certain tertiary cyclobutanols. acs.orgyoutube.com The resulting 1,2-dioxanols can be further functionalized, for example, through reaction with nucleophiles under Lewis acidic conditions, leading to a variety of substituted 1,2-dioxanes. acs.org

Transition Metal-Catalyzed Syntheses of Cyclobutanols

Transition metal catalysis offers a versatile platform for the synthesis and functionalization of cyclobutanol frameworks. Palladium, in particular, has been extensively used in a variety of transformations involving these strained ring systems.

Palladium-Catalyzed Transformations

The inherent ring strain of cyclobutanols makes them susceptible to C-C bond cleavage under palladium catalysis. This reactivity has been harnessed in various cascade reactions to construct complex molecular architectures. One such example is the palladium-catalyzed formal [2+2]-retrocyclization of cyclobutanols. nih.govacs.org In this process, a palladium catalyst, in conjunction with a bulky biaryl phosphine (B1218219) ligand like JohnPhos, promotes the cleavage of two Csp³-Csp³ bonds of the cyclobutanol ring. nih.govacs.org This sequential cleavage of a strained and then an unstrained C-C bond ultimately leads to the formation of styrene and acetophenone (B1666503) derivatives. nih.govacs.org

Another innovative application of palladium-catalyzed C-C bond cleavage is the ring-opening polymerization (ROP) of bifunctional cyclobutanol monomers. nih.gov This process relies on the ability of palladium to facilitate both the β-carbon elimination of the cyclobutanol and the subsequent C-C coupling with the resulting palladium-alkyl intermediate to form novel polyketone materials. nih.gov

Table 2: Palladium-Catalyzed C-C Cleavage Reactions of Cyclobutanol Derivatives

Reaction Type Catalyst System Substrate Product Reference
Formal [2+2]-Retrocyclization Pd(OAc)₂ / JohnPhos Substituted Cyclobutanols Styrene and Acetophenone derivatives nih.govacs.org

| Ring-Opening Polymerization | Pd(0) catalyst | Bifunctional Cyclobutanols | Polyketones | nih.gov |

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, offering a more atom- and step-economical approach to the synthesis of complex molecules. rsc.org This strategy can be applied to the synthesis and functionalization of cyclobutanol frameworks. The general approach involves the use of a directing group to guide the palladium catalyst to a specific C-H bond, followed by oxidative addition, insertion of a coupling partner, and reductive elimination to form the desired product and regenerate the active catalyst.

While specific examples detailing the C-H activation of this compound are not prevalent, the general principles of palladium-catalyzed C-H activation can be applied to the synthesis of cyclobutanol precursors or their subsequent functionalization. For instance, the synthesis of furan (B31954) and cyclopropane (B1198618) derivatives from cyclic 1,3-diones and alkenes has been achieved through a palladium-catalyzed C-H activation/alkene insertion/annulation cascade. rsc.org Such strategies could potentially be adapted for the construction of functionalized cyclobutane rings.

Iridium-Catalyzed Asymmetric Syntheses

Iridium catalysis has emerged as a powerful tool for the asymmetric synthesis of cyclobutanol derivatives, offering unique pathways to chiral structures. These methods often involve sequential reactions or cascade processes that build molecular complexity in a controlled manner.

A notable strategy for the synthesis of enantioenriched cyclobutanols involves a sequential process of enantioselective reduction of a ketone followed by a diastereospecific iridium-catalyzed C–H silylation. rsc.orgrsc.org This method allows for the installation of contiguous stereogenic centers with high levels of control. nih.govresearchgate.net The process begins with the enantioselective reduction of a prochiral cyclobutanone to generate a chiral cyclobutanol. researchgate.net Subsequent intramolecular C–H silylation, catalyzed by an iridium complex, proceeds with high diastereoselectivity, guided by the existing stereocenter. rsc.orgrsc.orgnih.gov This rigidity in the 4/5 fused ring system is credited for the excellent diastereoselectivity and regioselectivity observed in the silylation step. rsc.orgnih.gov

This methodology has proven effective for producing α-quaternary cyclic carbonyl compounds and has been applied to the total synthesis of natural products like phyllostoxin, grandisol, and fragranol. rsc.orgrsc.orgnih.gov The resulting silylated cyclobutanols can undergo further transformations, including regioselective ring expansion and ring-opening reactions. rsc.orgnih.gov For instance, the CBS reduction of a cyclobutanone derivative can yield both cis- and trans-cyclobutanols with high enantiomeric excess (90–99% ee), which can then be subjected to C–H functionalization and oxidation. rsc.org

Table 1: Iridium-Catalyzed Sequential Enantioselective Reduction/C–H Functionalization
SubstrateReactionCatalyst/ReagentsProductYieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
DimethylbenzocyclobutenoneEnantioselective ReductionRuCl(S,S)-TsdpenBenzocyclobutenol-91%- researchgate.net
Cyclobutanone derivativeCBS Reduction-cis- and trans-Cyclobutanols90%90-99%1:1.1 rsc.org
Chiral CyclobutanolC–H Silylation[Ir(COD)OMe]₂Silylated Cyclobutanol52-56%96-99%- researchgate.net

A powerful cascade reaction combining iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] photocycloaddition has been developed for the synthesis of enantioenriched cyclobutane derivatives. thieme-connect.comacs.orgnih.gov This one-pot process utilizes readily available branched allyl acetates and cinnamyl alcohols as substrates. acs.orgnih.gov The reaction is catalyzed by an iridium complex in conjunction with a chiral ligand, such as a bridged biphenyl (B1667301) phosphoramidite, and is initiated by blue LED light. thieme-connect.comacs.org

This method is notable for its broad functional group tolerance, good to excellent diastereoselectivity (up to 12:1), and outstanding enantioselectivity (up to >99% ee). thieme-connect.comnih.gov The ability to perform this reaction on a gram scale and the diverse transformations possible with the products highlight its synthetic utility. nih.gov A key advantage of this strategy is that all starting materials and catalysts are added simultaneously, simplifying the experimental setup. thieme-connect.comacs.org The reaction proceeds through an initial Ir-catalyzed asymmetric allylic etherification, followed by a [2+2] cycloaddition induced by visible light. thieme-connect.com

Table 2: Iridium-Catalyzed Asymmetric Allylic Etherification/[2+2] Photocycloaddition
SubstratesCatalyst SystemProductYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Branched Allyl Acetates and Cinnamyl Alcohols[Ir(cod)Cl]₂, (S)-Ligand, 3,5-Cl₂C₆H₃CO₂H, Ir(dFppy)₃, Blue LEDChiral CyclobutanesUp to 90%Up to 12:1>99% thieme-connect.com

Nickel Hydride Catalysis for Enantioselective Cyclobutanol Formation

Nickel hydride catalysis has emerged as an effective method for the enantioselective synthesis of alkenyl cyclobutanols from 1,4-alkynones. thieme-connect.denih.gov This approach involves a nickel-catalyzed asymmetric syn-hydrometalative 4-exo-trig cyclization. nih.govresearchgate.net The reaction is initiated by an active Ni-H species, and the regioselectivity is controlled by a carbonyl-directed hydrometalation. nih.gov This is followed by an enantioselective intramolecular 1,2-addition to the carbonyl group, yielding highly enantioenriched cyclobutanols. thieme-connect.de

This strategy exhibits a broad substrate scope, producing a variety of trifluoromethyl-containing spirocyclic carbocycles in good yields and with high enantioselectivities (up to 84% yield and 98.5:1.5 er). nih.govresearchgate.net The presence of fluorine atoms at the α-position to the carbonyl group has been found to be crucial for the success of the reaction. thieme-connect.de Mechanistic studies, including kinetic analysis, deuterium (B1214612) labeling, and DFT calculations, support the proposed reaction pathway. thieme-connect.de

Table 3: Nickel Hydride-Catalyzed Enantioselective Cyclobutanol Formation
Substrate (1,4-Alkynone)Catalyst/ReagentsProductYieldEnantiomeric Ratio (er)Reference
R¹ = MeNi(OTs)₂, (SC,RP)-DuanPhos, R³SiHAlkenyl Cyclobutanol77%98:2 thieme-connect.de
R¹ = PhNi(OTs)₂, (SC,RP)-DuanPhos, R³SiHAlkenyl Cyclobutanol67%97.5:2.5 thieme-connect.de
R¹ = BnNi(OTs)₂, (SC,RP)-DuanPhos, R³SiHAlkenyl Cyclobutanol48%98.5:1.5 thieme-connect.de

Gold(I)-Catalyzed Rearrangements of 1-Alkynyl Cyclobutanols

Gold(I) catalysis provides a powerful method for the rearrangement of 1-alkynyl cyclobutanols to form alkylidene cycloalkanones. acs.orgorganic-chemistry.org This stereospecific reaction, catalyzed by cationic triarylphosphine gold(I) complexes, tolerates a range of substituents on the alkyne, including terminal alkynes and those with alkyl, aryl, and halo substitutions. acs.org The rearrangement proceeds stereoselectively, yielding a single olefin isomer. acs.org This methodology offers a practical route to highly substituted cyclopentanones from cyclopropanols through a sequential ring expansion. acs.org

In a related transformation, gold(I) catalysts can also facilitate the [2+2] cycloaddition of ynol ethers with alkenes to produce cyclobutyl-enol ethers. recercat.catnih.gov Subsequent acid hydrolysis of these intermediates leads to the corresponding cyclobutanones. recercat.cat This process effectively treats aryl ynol ethers as stable ketene equivalents. recercat.cat

Table 4: Gold(I)-Catalyzed Reactions for Cyclobutanone Synthesis
Starting MaterialReaction TypeCatalystProductKey FeaturesReference
1-Alkynyl CyclobutanolsRearrangementCationic triarylphosphine gold(I)Alkylidene CycloalkanonesStereospecific, tolerates various substituents acs.orgorganic-chemistry.org
Aryl Ynol Ethers and Alkenes[2+2] CycloadditionGold(I) catalystCyclobutyl-enol ethers (hydrolyzed to Cyclobutanones)Ynol ethers act as ketene equivalents recercat.catnih.gov

Rhodium(I)-Catalyzed C-C Activation of Cyclobutanones

Rhodium(I) catalysis has been successfully employed for the activation of C-C bonds in cyclobutanones, leading to the formation of various cyclic and polycyclic structures. nih.govchimia.ch One approach involves the enantioselective insertion of a chiral rhodium(I) complex into a C-C sigma bond of a tertiary cyclobutanol. nih.gov This activation forms a quaternary stereogenic center and an alkyl-rhodium species that can initiate ring-closure reactions, providing access to substituted cyclohexane (B81311) derivatives with excellent enantioselectivities (up to 99% ee). nih.gov

Another strategy involves the Rh(I)-catalyzed intramolecular annulation between cyclobutanones and 1,5-enyne groups to construct complex, C(sp³)-rich scaffolds. nih.gov The choice of ligand, such as (R)-H₈-binap or (R)-segphos, can direct the reaction towards different products, showcasing divergent reactivity. nih.gov These reactions are atom-economical and proceed with high diastereo- and enantioselectivity. nih.gov Furthermore, rhodium-catalyzed C-H functionalization of cyclobutanes using donor/acceptor carbenes allows for site-selective modifications, providing access to chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes depending on the catalyst used. nih.gov

Table 5: Rhodium(I)-Catalyzed C-C Activation of Cyclobutanones
SubstrateReaction TypeCatalyst/LigandProductYield/SelectivityReference
tert-CyclobutanolsEnantioselective C-C Activation/Ring ClosureChiral Rhodium(I) complexSubstituted CyclohexanesHigh yields, up to 99% ee nih.gov
Cyclobutanones and 1,5-EnynesIntramolecular Annulation[Rh(COD)₂]NTf₂, (R)-H₈-binap or (R)-segphosBis-bicyclic scaffolds or Tetrahydro-azapinonesExcellent diastereo- and enantioselectivity nih.gov
ArylcyclobutanesC-H FunctionalizationRh₂(S-TCPTAD)₄ or Rh₂(S-2-Cl-5-BrTPCP)₄1,1- or 1,3-Disubstituted CyclobutanesHigh enantioselectivity (up to 90% ee) nih.gov

Cobalt-Catalyzed Reductive Coupling and C-H Activation

Cobalt catalysis offers an earth-abundant and cost-effective alternative for the synthesis of complex organic molecules, including cyclobutane derivatives. beilstein-journals.orgrsc.org Cobalt catalysts have been shown to be effective in C-H activation and reductive coupling reactions. beilstein-journals.orgresearchgate.netnih.gov For instance, cobalt-catalyzed enantioselective hydroacylation can be used to isomerize prochiral dienyl-aldehydes into cyclobutanones bearing chiral α-quaternary carbon centers with excellent diastereo-, regio-, and enantiocontrol. nih.gov The proposed mechanism involves a Co(0)/Co(II) cycle initiated by C-H bond activation. nih.gov

In another application, a photoredox and cobalt dual catalysis system has been developed for the asymmetric desymmetric reductive coupling of cyclobutenes with alkynes. nih.gov This method produces enantioenriched vinyl cyclobutanes with excellent enantioselectivities and good diastereoselectivities. nih.gov Mechanistic studies suggest a Co(III)-H migratory insertion pathway. nih.gov Furthermore, cobalt-catalyzed C-H/C-H cross-coupling between two heteroarenes has been achieved, proceeding through a single electron transfer (SET) pathway. nih.gov

Table 6: Cobalt-Catalyzed Reactions for Cyclobutane Synthesis
SubstratesReaction TypeCatalyst SystemProductKey FeaturesReference
α-Aryl dienylaldehydesEnantioselective HydroacylationCobalt catalystCyclobutanones with α-quaternary centersExcellent regio-, diastereo-, and enantiocontrol nih.gov
Cyclobutenes and AlkynesAsymmetric Desymmetric Reductive CouplingPhotoredox and Cobalt dual catalysisEnantioenriched Vinyl CyclobutanesExcellent enantioselectivities, good diastereoselectivities nih.gov
Two HeteroarenesOxidative C-H/C-H Cross-CouplingCo(OAc)₂·4H₂O, Ag₂CO₃Bi(hetero)arylsBroad substrate scope, high tolerance for functional groups nih.gov

Carbon-Hydrogen (C-H) Functionalization Logic in Cyclobutane Synthesis

The direct functionalization of otherwise inert C-H bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to complex molecules. libretexts.org In the context of cyclobutane synthesis, C-H functionalization provides an alternative to traditional methods like [2+2] cycloadditions, which can suffer from issues of regio- and stereocontrol. mickel.ch This logic allows for the late-stage modification of simple cyclobutane precursors, enabling access to a diverse range of substituted frameworks. acs.orgnih.gov

A key challenge in the C-H functionalization of cyclobutanes is the inherent strength of the C-H bonds, which possess greater s-character compared to those in unstrained alkanes. nih.gov Despite this, significant progress has been made, particularly through the use of transition metal catalysis. Rhodium(II) catalysts, for instance, have been effectively employed in intermolecular C-H insertion reactions of rhodium-bound carbenes. nih.gov By carefully selecting the catalyst and its ligand framework, it is possible to achieve high levels of regioselectivity, differentiating between the C1 and C3 positions of a substituted cyclobutane. nih.gov This catalyst-controlled approach provides access to chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes, expanding the accessible chemical space. nih.gov

Another powerful strategy involves the use of directing groups. A carbonyl group, for example, can serve as a latent directing group to guide C-H functionalization at a specific position. acs.orgbaranlab.org This approach has been successfully applied to the synthesis of pseudodimeric cyclobutane natural products. acs.orgnih.gov The directing group helps to overcome the inherent lack of reactivity of the C-H bonds and controls the regiochemical outcome of the functionalization.

Furthermore, sequential enantioselective reduction of a cyclobutanone followed by an intramolecular C-H silylation has been demonstrated as a robust method for creating enantioenriched cyclobutanols with all-carbon quaternary centers. nih.gov This strategy highlights the synergy between traditional transformations and modern C-H functionalization techniques. The development of these methods opens up new avenues for the synthesis of complex cyclobutane-containing molecules, including those with pharmaceutical or biological relevance. mickel.chbaranlab.org

Catalyst SystemSubstrate TypeProduct TypeKey Feature
Rhodium(II) CarbeneSubstituted Cyclobutanes1,1- or 1,3-disubstitutedCatalyst-controlled regioselectivity nih.gov
Palladium with Directing GroupCyclobutanes with directing groupArylated or alkylated cyclobutanesDirecting group-guided functionalization acs.orgbaranlab.org
Iridium with HydrosilaneCyclobutanolsSilylated cyclobutanesDiastereospecific C-H silylation nih.gov

Radical-Mediated Synthetic Approaches

Radical chemistry offers a unique set of transformations for the construction and manipulation of cyclic systems. These methods often proceed under mild conditions and exhibit high functional group tolerance, making them complementary to traditional ionic pathways.

Radical Cyclizations

Radical cyclization reactions are powerful tools for forming cyclic structures, including the four-membered ring of cyclobutanes. wikipedia.org These intramolecular reactions are typically very fast and selective. wikipedia.org The general process involves three key steps: the selective generation of a radical, the cyclization of the radical onto a multiple bond, and the subsequent quenching of the newly formed cyclic radical. wikipedia.org For a radical cyclization to be efficient, the rate of cyclization must be faster than competing side reactions, such as trapping of the initial radical. wikipedia.org

While five- and six-membered rings are the most common products of radical cyclizations, the formation of four-membered rings is also achievable, though less common. wikipedia.org The success of such a cyclization often depends on the specific substrate and reaction conditions. Aryl radicals have been shown to undergo diastereoselective cyclizations, suggesting that this approach could be used to control the stereochemistry of the resulting cyclobutane ring. researchgate.net For instance, the treatment of a suitably substituted precursor with a radical initiator like tributyltin hydride can lead to the formation of a cyclobutane ring with a high degree of stereocontrol. researchgate.net

The synthesis of complex natural products has provided a platform for the development of sophisticated radical cyclization strategies. princeton.edu These reactions can be used to construct key structural motifs in a convergent and efficient manner.

Radical-Mediated Ring-Opening Reactions

The inherent ring strain of cyclobutane derivatives can be harnessed as a driving force for radical-mediated ring-opening reactions. rsc.org This strategy allows for the conversion of readily available cyclobutanes into functionalized linear molecules. One approach involves the formation of a cyclobutyloxy radical, which can undergo ring-opening to generate a more stable radical intermediate. rsc.org

A more recent development is the photoinduced C-C bond activation of cyclobutyl tertiary alcohols. rsc.org This method utilizes a strain-release strategy, where the formation of a stabilized radical drives the ring-opening process, leading to the formation of γ,δ-unsaturated ketones. rsc.org This transformation is characterized by its broad functional group tolerance and scalability.

Furthermore, the ring-opening of cyclobutanone oxime esters can be achieved through a radical-induced process. rsc.org This reaction proceeds via selective C-C bond cleavage and can be catalyzed by copper or driven by visible light photoredox catalysis, offering a mild and safe route to functionalized products. rsc.org The ability to selectively cleave C-C bonds within the cyclobutane ring provides a powerful tool for synthetic chemists to access a variety of molecular architectures. acs.org

Radical PrecursorReaction TypeProductKey Feature
Aryl HalideCyclizationSubstituted CyclobutaneDiastereoselective ring formation researchgate.net
Cyclobutyl Tertiary AlcoholRing-Openingγ,δ-Unsaturated KetonePhotoinduced C-C activation rsc.org
Cyclobutanone Oxime EsterRing-OpeningFunctionalized NitrileCopper-catalyzed or photoredox-driven rsc.org

Organocatalytic and Biocatalytic Pathways to Cyclobutanols

In recent years, organocatalysis and biocatalysis have become indispensable tools in asymmetric synthesis, providing access to chiral molecules with high enantioselectivity. These methods offer sustainable and environmentally friendly alternatives to traditional metal-based catalysts.

Organocatalysis has been successfully applied to the synthesis of chiral cyclobutane derivatives. For example, an enantioselective organocatalytic vinylogous formal [2+2] cycloaddition has been developed using a tandem iminium-enamine activation strategy. mdpi.com This reaction, catalyzed by a chiral primary amine, allows for the synthesis of optically active 1-acyloxycyclobutanecarbaldehydes, which can serve as versatile chiral building blocks. mdpi.com Furthermore, direct aldol (B89426) reactions of cyclobutanone with aromatic aldehydes can be catalyzed by primary amine organocatalysts derived from natural amino acids, affording the corresponding aldol adducts in good yields and with high enantioselectivity. mdpi.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild reaction conditions. acs.org Ketoreductases (KREDs) have been employed for the diastereoselective reduction of 3-substituted cyclobutanones. acs.org Through systematic screening of a KRED library, highly trans-selective enzymes have been identified, enabling the synthesis of tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate with excellent diastereomeric purity. acs.org This biocatalytic approach has been successfully implemented on a manufacturing scale, highlighting its potential for industrial applications. acs.org The high selectivity of the enzymatic reduction minimizes the need for extensive purification, leading to a more efficient and sustainable process. acs.org

The combination of chemo- and biocatalytic steps can provide a powerful and robust process for the synthesis of complex chiral molecules. acs.org These advanced catalytic methods continue to push the boundaries of what is possible in the synthesis of cyclobutanol frameworks and other valuable chiral compounds.

Catalytic ApproachCatalyst TypeReactionProductKey Feature
OrganocatalysisChiral Primary Amine[2+2] CycloadditionChiral Cyclobutane CarbaldehydeIminium-enamine activation mdpi.com
OrganocatalysisPrimary Amine from Amino AcidAldol ReactionChiral Cyclobutane Aldol AdductHigh enantioselectivity mdpi.com
BiocatalysisKetoreductase (KRED)Ketone Reductiontrans-CyclobutanolHigh diastereoselectivity acs.org

Stereochemical Control and Chiral Induction in 1,2 Diphenylcyclobutan 1 Ol Synthesis

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is often achieved through the use of chiral catalysts or auxiliaries that create a chiral environment, influencing the reaction pathway to favor the formation of the desired enantiomer.

Chiral Ligand and Catalyst Design

The design and application of chiral ligands and catalysts are central to modern asymmetric synthesis. chemrxiv.orgsigmaaldrich.com These molecules, themselves chiral, can coordinate to a metal center or interact with substrates through non-covalent interactions to induce enantioselectivity. chemrxiv.orgpitt.edu The effectiveness of a chiral catalyst is often dependent on its specific structure and the reaction conditions. chemrxiv.org

(S)-B–Me/BH3·Me2S: This notation likely refers to a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, used in conjunction with a borane (B79455) reducing agent. These catalysts are highly effective for the enantioselective reduction of ketones to alcohols.

(R,R)-Ts-DENEB: DENEB® is a class of oxo-tethered ruthenium complexes that serve as highly efficient catalysts for asymmetric transfer hydrogenation. takasago.com These catalysts have demonstrated high activity and enantioselectivity for a broad range of substrates. takasago.com

DuanPhos: This is an electron-rich, chiral phosphine (B1218219) ligand primarily used in transition metal-catalyzed asymmetric hydrogenation reactions. sigmaaldrich.cnsigmaaldrich.com

Carreira Ligand: This refers to a class of (phosphoramidite, olefin) ligands developed by the Carreira group. nih.govnih.gov These ligands have been successfully employed in iridium-catalyzed asymmetric allylic substitutions. nih.govnih.gov

BINAP: 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) is a widely used chiral diphosphine ligand known for its application in asymmetric synthesis, including hydrogenation and other transition metal-catalyzed reactions. wikipedia.orgnih.gov Its C2-symmetric framework and axial chirality, arising from restricted rotation, are key to its effectiveness. wikipedia.orgnih.gov

The following table provides a summary of these exemplary chiral ligands and their primary applications in asymmetric synthesis.

Ligand/CatalystClassPrimary Application
(S)-B–Me/BH3·Me2S Chiral Oxazaborolidine/BoraneEnantioselective reduction of ketones
(R,R)-Ts-DENEB Oxo-tethered Ruthenium ComplexAsymmetric transfer hydrogenation
DuanPhos Chiral Phosphine LigandAsymmetric hydrogenation
Carreira Ligand Phosphoramidite, Olefin LigandIridium-catalyzed asymmetric allylic amination
BINAP Chiral Diphosphine LigandAsymmetric hydrogenation and various transition-metal catalyzed reactions

Chiral dual-hydrogen-bond donors, such as ureas and thioureas, represent a powerful class of organocatalysts that can induce enantioselectivity through the formation of non-covalent bonds. nih.govunipd.itorganic-chemistry.org These catalysts function by activating electrophiles and organizing the transition state of a reaction. pitt.edu Kinetic and computational studies have supported a cooperative catalysis model where two molecules of a urea (B33335) catalyst can engage the substrate, leading to enantioselectivity through the selective stabilization of the transition state. nih.gov This strategy mimics natural enzymatic processes to control the reactivity of cationic intermediates. nih.gov

Diastereoselective Control in Cyclobutanol (B46151) Formation

Diastereoselective synthesis focuses on controlling the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the context of 1,2-diphenylcyclobutan-1-ol, this would involve controlling the relative stereochemistry of the two chiral centers. The formation of diastereomers occurs through diastereomeric transition states, which have different energies, leading to a preference for one diastereomer over the other. inflibnet.ac.in The cleavage of the cyclobutanol ring can be a key step in certain synthetic pathways. acs.org

Optical Resolution Techniques for Racemic Precursors

When an enantioselective synthesis is not employed, the result is often a racemic mixture (an equal mixture of both enantiomers). Optical resolution is a set of techniques used to separate these enantiomers. One common method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization or chromatography. nih.gov After separation, the resolving agent is removed to yield the pure enantiomers. For instance, the enantioselective synthesis of certain binaphthyl ligands has been achieved through the chiral resolution of a racemic diol intermediate. nih.gov The specific rotation of the separated enantiomers can be measured using a polarimeter. nih.gov

Role of Chiral Auxiliaries in Stereocontrol

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netwikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgyork.ac.uk This strategy has been widely applied in asymmetric synthesis for reactions such as alkylations and aldol (B89426) reactions. researchgate.net For example, pseudoephenamine has been demonstrated to be a versatile chiral auxiliary, showing excellent stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov The use of chiral auxiliaries allows for the synthesis of enantiomerically enriched products by guiding the reaction through a diastereoselective pathway. researchgate.netwikipedia.org

Determination of Absolute and Relative Configuration

The unambiguous assignment of the three-dimensional arrangement of atoms in stereoisomers of this compound is fundamental to understanding its chemical behavior and potential applications. Both relative configuration (describing the orientation of substituents relative to each other, e.g., cis or trans) and absolute configuration (the precise spatial arrangement of atoms for a specific enantiomer, e.g., R or S) are determined using a combination of sophisticated analytical techniques.

Advanced Spectroscopic Methods for Stereochemical Assignment

Spectroscopic methods are indispensable tools for elucidating the stereochemistry of molecules in solution. For complex structures like this compound, a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, alongside chiroptical methods like Vibrational Circular Dichroism (VCD), are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide a wealth of information about the molecular structure and stereochemistry. The puckered, non-planar conformation of the cyclobutane (B1203170) ring leads to distinct chemical shifts and coupling constants for protons in different spatial environments. nih.gov

¹H NMR and Coupling Constants (J-values): The relative configuration of substituents on a cyclobutane ring can often be determined by analyzing the through-bond scalar coupling (J-coupling) between adjacent protons. uniroma1.it For substituted cyclobutanols, the magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle between them. Generally, cis and trans isomers exhibit different J-coupling values, allowing for their differentiation. acs.org For instance, a larger coupling constant is often observed for cis protons compared to trans protons in similar cyclobutane systems. Four-bond couplings (⁴J) can also be diagnostic, with equatorial-equatorial couplings being significantly larger (around 5 Hz) than axial-axial couplings (around 0 Hz). nih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful technique that detects through-space interactions between protons that are close to one another (typically < 5 Å), regardless of whether they are connected by bonds. For this compound, a NOESY experiment can unambiguously determine the relative configuration. A cross-peak between the protons of the two phenyl groups or between a phenyl proton and the hydroxyl proton would indicate a cis relationship. Conversely, the absence of such correlations, coupled with correlations to protons on the opposite side of the ring, would support a trans assignment. uniroma1.it The combination of various NMR experiments, including ¹H, ¹³C, COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), allows for the complete assignment of all proton and carbon signals, which is a prerequisite for detailed stereochemical analysis. uniroma1.itacs.org

Vibrational Circular Dichroism (VCD) Spectroscopy:

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. rsc.orgjasco-global.com It is a highly sensitive probe of molecular chirality and provides a spectroscopic fingerprint of a molecule's absolute configuration. nih.gov The process involves measuring the experimental VCD spectrum of a pure enantiomer and comparing it to the theoretical spectrum calculated for a specific absolute configuration (e.g., (1R,2S)). rsc.org A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. jasco-global.com This technique is particularly valuable as it provides structural information in the solution state and can be applied even when suitable crystals for X-ray analysis cannot be obtained.

Table 1: Representative ¹H NMR Data for Stereochemical Assignment in Substituted Cyclobutanes.
Interaction TypeTypical Coupling Constant (Hz)Stereochemical Implication
³J (vicinal, cis)8.0 - 11.5Protons are on the same face of the ring.
³J (vicinal, trans)2.0 - 7.0Protons are on opposite faces of the ring.
⁴J (long-range, eq-eq)~5Diagnostic for specific puckered conformations. nih.gov
NOE CorrelationPresent/AbsentIndicates through-space proximity (< 5 Å), confirming relative stereochemistry (e.g., cis vs. trans). uniroma1.it

X-ray Diffraction for Structural and Stereochemical Elucidation

Single-crystal X-ray diffraction is the gold standard for the determination of molecular structure, providing unequivocal proof of both the relative and absolute stereochemistry of a chiral molecule in the solid state. acs.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the calculation of a three-dimensional electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. acs.org

For a chiral molecule like this compound, X-ray analysis of an enantiomerically pure crystal not only confirms the connectivity of atoms and the cis/trans relationship of the phenyl and hydroxyl groups but also determines the absolute configuration. rsc.org This is often achieved through the measurement of anomalous dispersion effects, leading to the determination of the Flack parameter, which confirms the correct enantiomer has been modeled. rsc.org

The resulting crystal structure provides a wealth of precise data, including:

Bond lengths and angles: These values reveal the extent of ring strain and conformational puckering in the cyclobutane ring. nih.gov

Torsional angles: These define the exact conformation of the ring and the orientation of the substituents.

Intermolecular interactions: The analysis reveals how molecules pack in the solid state, identifying key interactions like hydrogen bonds involving the hydroxyl group or π-π stacking between phenyl rings. acs.org

X-ray crystallographic data from derivatives or closely related structures, such as other substituted cyclobutanes, provides a reliable basis for understanding the structural features of this compound. acs.orgnih.govcsic.es

Table 2: Information Derived from X-ray Crystallography of Chiral Cyclobutane Derivatives.
ParameterSignificanceReference Example
Space GroupDescribes the symmetry of the crystal lattice. Chiral molecules crystallize in non-centrosymmetric space groups.P4₃ (tetragonal) for an enantiopure crystal. rsc.org
Flack ParameterA value close to zero confirms the correct assignment of the absolute configuration.Used to unambiguously determine the absolute configuration of chiral compounds. rsc.org
Unit Cell DimensionsDefines the size and shape of the repeating unit in the crystal.Provides fundamental data about the crystal packing. acs.org
Bond Lengths (e.g., C-C)Reveals strain within the four-membered ring (typically ~1.53-1.55 Å).Cyclobutane C-C bonds are slightly longer than in unstrained alkanes. nih.gov

Advanced Characterization and Spectroscopic Analysis for Mechanistic Elucidation

Theoretical Calculations

Empirical force field calculations have been employed to estimate the relative strain of the cis and trans isomers of 1,2-diphenylcyclobutanol. rsc.org These calculations suggest that the cis isomer is more strained than the trans isomer by approximately 3.5 kcal/mol. rsc.org Computational studies, often using Density Functional Theory (DFT), are also widely used to investigate the mechanisms of reactions involving cyclobutanes, such as their formation via cycloadditions and their subsequent rearrangements. acs.orgacs.org

Mechanistic Investigations

The mechanism of the base-catalyzed ring-opening of 1,2-diphenylcyclobutanol has been investigated through kinetic studies, including the determination of solvent isotope effects. rsc.org The observed solvent isotope effect (kH₂O/kD₂O) of 0.68 suggests a pre-equilibrium deprotonation of the hydroxyl group. rsc.org Mechanistic studies on related systems, such as the photochemical formation of cyclobutanes, often point to the involvement of diradical intermediates. baranlab.orgnih.gov

Computational and Theoretical Studies on 1,2 Diphenylcyclobutan 1 Ol Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an ideal method to investigate the reaction mechanisms of organic molecules. A DFT study on 1,2-diphenylcyclobutan-1-ol would involve the calculation of the electronic structure of the reactants, transition states, intermediates, and products.

A primary focus of such a study would be the base-catalyzed ring-opening rearrangement. DFT calculations could precisely map the potential energy surface of this reaction. This would involve identifying the transition state structure for the cleavage of the C1-C2 or C1-C4 bond of the cyclobutane (B1203170) ring following deprotonation of the hydroxyl group. Key parameters that would be determined include the geometry of the transition state, its vibrational frequencies (to confirm it as a true transition state with a single imaginary frequency), and the charge distribution, which would provide insight into the electronic nature of the bond-breaking and bond-forming processes.

For instance, in the rearrangement to 1,4-diphenylbutan-1-one, DFT could be used to model the concerted versus stepwise nature of the ring-opening and subsequent protonation steps. The influence of the phenyl substituents on the stability of intermediates and the height of the activation barriers could also be quantified.

Theoretical Prediction of Reaction Pathways and Energetics

For this compound, this would be particularly insightful for the base-catalyzed ring-opening. The relative energies of the cis and trans isomers of the starting material could be calculated to supplement experimental findings, which have sometimes relied on less precise empirical force field methods. The calculated activation energies for the ring-opening of both isomers would allow for a theoretical prediction of their relative reactivities, which could then be compared to experimentally determined rate constants.

Furthermore, alternative reaction pathways, if any, could be explored. For example, the possibility of other rearrangements or side reactions under different conditions could be computationally assessed. The energetics would provide a clear picture of why a particular product, such as 1,4-diphenylbutan-1-one, is preferentially formed.

A hypothetical data table summarizing the energetic results of such a study is presented below.

SpeciesMethod/Basis SetElectronic Energy (Hartree)Gibbs Free Energy (kcal/mol)
cis-1,2-Diphenylcyclobutan-1-olB3LYP/6-31G(d)-0.0
trans-1,2-Diphenylcyclobutan-1-olB3LYP/6-31G(d)-+X.X
Transition State (cis to product)B3LYP/6-31G(d)-+Y.Y
Transition State (trans to product)B3LYP/6-31G(d)-+Z.Z
1,4-Diphenylbutan-1-oneB3LYP/6-31G(d)--W.W

Note: This table is illustrative, as the specific computational data is not available in the literature.

Computational Modeling of Stereoselectivity

The stereochemical outcome of reactions involving this compound is a key aspect of its chemistry. The molecule exists as a pair of diastereomers (cis and trans), and their differing reactivity and potential to form stereoisomeric products are of significant interest.

Computational modeling, particularly with DFT, can provide a deep understanding of the origins of stereoselectivity. In the context of the base-catalyzed ring-opening, while the primary product (1,4-diphenylbutan-1-one) is achiral at the carbonyl carbon, the stereochemistry of the starting material can influence the reaction rate. DFT calculations of the transition state geometries for both the cis and trans isomers would reveal the steric and electronic interactions that govern the activation energies.

For example, the puckered nature of the cyclobutane ring and the pseudo-equatorial or pseudo-axial positioning of the phenyl and hydroxyl groups in the transition state could be precisely modeled. By analyzing these structures, the reasons for any observed differences in reactivity between the diastereomers could be rationalized. If other stereoselective reactions of this compound were to be discovered, DFT would be an essential tool for predicting and explaining the formation of the major stereoisomer by comparing the energies of the diastereomeric transition states leading to each product.

Applications of 1,2 Diphenylcyclobutan 1 Ol and Cyclobutanol Derivatives in Complex Chemical Synthesis

Cyclobutane (B1203170) Motifs as Versatile Building Blocks in Organic Synthesis

Cyclobutane derivatives, including 1,2-Diphenylcyclobutan-1-ol, are fundamental structural units in a variety of organic compounds. researchgate.net Their utility in organic synthesis stems from their inherent ring strain, which facilitates a range of chemical transformations. researchgate.netresearchgate.net These four-membered rings can be readily synthesized through methods like [2+2] photocycloaddition of alkenes, providing an efficient route to this class of compounds. researchgate.net Despite their strain, cyclobutanes are typically stable at room temperature, allowing for easy handling in a laboratory setting. researchgate.net

The strained nature of the cyclobutane ring allows for selective bond cleavage under various conditions, including acidic, basic, nucleophilic, thermal, photochemical, oxidizing, and reducing environments. researchgate.net This reactivity makes them valuable intermediates for constructing more complex molecular architectures through reactions such as ring expansions, desymmetrizations, and ring-opening processes. researchgate.net For instance, bicyclobutanes, which are highly strained, can undergo a variety of addition, rearrangement, and insertion reactions, providing access to a diverse array of complex molecular scaffolds. dntb.gov.ua The ability to undergo these transformations makes cyclobutane motifs powerful building blocks in the synthesis of intricate chemical structures. researchgate.net

The versatility of cyclobutanes is further demonstrated by their presence in numerous pharmacologically active compounds and their use as synthetic intermediates. researchgate.net The development of reliable and selective methodologies for cyclobutane transformations continues to expand the possibilities in synthetic organic chemistry. researchgate.net

Strategies for Natural Product Synthesis Utilizing Cyclobutanols

Cyclobutanol (B46151) derivatives are key intermediates in the synthesis of various natural products due to their unique structural features and reactivity. rsc.orgresearchgate.net The inherent ring strain of the four-membered ring can be strategically exploited to construct larger, more complex molecular frameworks. rsc.org

A notable strategy for the synthesis of several natural products involves a sequential enantioselective reduction of a cyclobutanone (B123998) followed by a diastereospecific iridium-catalyzed C–H silylation to create chiral cyclobutanols. rsc.org This method has been successfully applied to the total synthesis of the proposed structure of Phyllostoxin , as well as the natural products Grandisol and Fragranol . rsc.org

For the synthesis of Grandisol , a pheromone of the cotton boll weevil, various approaches utilizing cyclobutane intermediates have been developed. nih.govresearchgate.netpherobase.comthieme-connect.com One such method involves an intramolecular [2+2] photocycloaddition to form the cyclobutane core. thieme-connect.com Another approach features a palladium-catalyzed 4-exo-trig cyclization. nih.gov The synthesis of (±)-Grandisol has also been achieved through a route where a key step is the semihydrogenation of a vinyl cyclobutene. researchgate.net

The synthesis of Fragranol has also been accomplished using cyclobutanol-based strategies. rsc.orgnih.govkib.ac.cnthegoodscentscompany.com One method involves a TiCl4-promoted [2+2] cycloaddition. nih.govkib.ac.cn A formal total synthesis of (±)-fragranol has been reported via a template-catalyzed 4-exo cyclization. nih.govkib.ac.cnepa.gov

Truxinates , a large family of natural products, are often synthesized via [2+2] cycloadditions of cinnamic acid derivatives. nih.govacs.org Chiral acid catalysts can promote highly selective visible-light photocycloadditions to produce cyclobutane intermediates that are then converted into various truxinate natural products, including both dimeric and pseudodimeric structures. nih.govacs.orgresearchgate.netkib.ac.cn This approach has enabled the enantioselective synthesis of several members of this family. nih.gov

Natural ProductKey Synthetic Strategy Involving Cyclobutanol/aneReference
Phyllostoxin (proposed structure)Sequential enantioselective reduction and Ir-catalyzed C–H silylation of a cyclobutanone. rsc.org
GrandisolIntramolecular [2+2] photocycloaddition; Pd-catalyzed 4-exo-trig cyclization; semihydrogenation of a vinyl cyclobutene. nih.govresearchgate.netthieme-connect.com
FragranolTiCl4-promoted [2+2] cycloaddition; template-catalyzed 4-exo cyclization. rsc.orgnih.govkib.ac.cn
TruxinatesEnantioselective [2+2] photocycloadditions of cinnamic acid derivatives catalyzed by chiral acids. nih.govacs.org

Cyclobutane motifs are important structural units found in a variety of bioactive molecules. rsc.org Their rigid, three-dimensional structure makes them attractive as bioisosteres for aromatic rings, allowing for the exploration of non-planar chemical space in drug design. nih.gov The ability to synthesize cyclobutanes with specific stereochemistry is crucial for their application in medicinal chemistry. researcher.life

The synthesis of 3-borylated cyclobutanols provides a versatile platform for creating diverse bioactive molecules. nih.gov The boron moiety serves as a convenient handle for further chemical modifications, enabling the formation of a range of carbon-carbon and carbon-heteroatom bonds. nih.govsemanticscholar.org This allows for the rapid generation of a library of cyclobutane-containing compounds for biological screening. nih.gov

Furthermore, cyclobutanol ring-expansion methodologies have been developed to synthesize complex heterocyclic structures, such as carbazoles. thieme-connect.com This approach has been successfully applied to the total synthesis of carbazole (B46965) natural products like glycoborine and the carbazomycins, which exhibit interesting biological activities. thieme-connect.com

Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening to identify new bioactive compounds. nih.govwiley-vch.de Cyclobutanol and cyclobutane derivatives are valuable scaffolds in DOS due to their conformational rigidity and the ability to introduce multiple points of diversification. ru.nlresearchgate.net

One strategy for generating a library of cyclobutanol derivatives involves high-pressure [2+2] cycloaddition reactions. ru.nlresearchgate.net This method allows for the synthesis of cyclobutanes with multiple diversification points, which can be further derivatized to create a wide range of compounds. ru.nl For example, a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols was synthesized using a hyperbaric [2+2] cycloaddition as the key step. researchgate.net

The generation of chemical libraries can be facilitated by automated, open-source workflows that can design and filter virtual libraries of compounds before synthesis. acs.org Such computational tools can help ensure the novelty of the synthesized compounds by comparing them against existing databases. acs.org The combination of computational design with efficient synthetic methods, like those for preparing cyclobutane derivatives, can accelerate the discovery of new molecules with desired biological properties. mit.edu

Applications in Materials Science

The rigid and well-defined three-dimensional structure of the cyclobutane ring makes it an attractive building block for the development of new materials with unique properties. nih.govnih.gov

Cyclobutane-based polymers are of interest for creating sustainable polyesters and polyamides. nih.gov Truxinate cyclobutane polymers, synthesized from cinnamate (B1238496) precursors via solution-state [2+2] photopolymerization, are a notable example. nih.gov The use of continuous flow reactors has improved the synthesis of these polymers, allowing for increased molecular weight, lower dispersity, and better scalability compared to batch reactions. nih.gov Another approach to cyclobutane-containing polymers involves the polymerization of monomers like 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCBDO), which can produce polyesters with excellent thermal stability and mechanical properties. acs.org

Potential in Photonic Materials Derived from Structural Properties

The unique structural characteristics of this compound, specifically the combination of a strained cyclobutane ring and two aromatic phenyl groups, suggest a potential for its application in the development of advanced photonic materials. While direct research on this specific compound for photonic applications is not extensively documented, the properties of its constituent parts and related cyclobutane derivatives provide a strong basis for inferring its potential. The key structural features that are of interest for photonics are the aryl substitutions, which can impart significant nonlinear optical (NLO) properties, and the strained four-membered ring, which can be leveraged for creating photoresponsive materials.

The presence of phenyl groups is critical for the potential photonic applications of this compound. Aryl-substituted compounds, particularly those with conjugated π-systems, are known to exhibit significant nonlinear optical effects. For instance, the photodimerization of certain stilbene (B7821643) derivatives can produce tetra-aryl cyclobutanes that exhibit strong second-harmonic generation (SHG), a key NLO phenomenon. jyu.firsc.org This NLO activity is highly dependent on the non-centrosymmetric arrangement of the chromophores within the material. rsc.org The conjugation of an aryl group with a double bond, as seen in precursors to cyclobutane derivatives like styrene (B11656), leads to a significant bathochromic shift, lowering the energy of the excited states and making them accessible with conventional light sources. acs.org The phenyl groups in this compound, while not part of an extended conjugated system in the cyclobutane itself, contribute to a high refractive index, a desirable property for many photonic devices. For example, a related compound, trans-1,2-diphenylcyclobutane, has a reported refractive index of 1.5808. lookchem.com Polymers incorporating aryl ether functionalities and cyclobutane rings, such as perfluorocyclobutane (PFCB) polymers, have been shown to possess low optical loss and exceptionally low birefringence, which are critical parameters for the fabrication of polymer-based photonic devices like optical fibers and thin-film waveguides. snu.ac.kr

The strained nature of the cyclobutane ring in this compound is another key feature that could be exploited in photonic materials. The high strain energy of cyclobutanes makes them susceptible to selective ring-opening reactions, which can be triggered by light. rsc.org This photo-induced ring-opening capability is the basis for creating photoresponsive polymers. When incorporated into a polymer chain, the cleavage of the cyclobutane ring can lead to significant changes in the material's properties, such as its refractive index, which can be harnessed for optical switching or data storage applications. The base-catalyzed ring-opening of both cis- and trans-1,2-diphenylcyclobutanol to form 1,4-diphenylbutan-1-one demonstrates the inherent reactivity of this ring system. rsc.org This reactivity, when controlled by a light stimulus, could enable the development of smart materials that change their optical properties on demand.

The combination of the phenyl groups and the cyclobutane ring offers a platform for designing molecules with tailored photonic properties. For instance, the incorporation of this compound or its derivatives into a polymer backbone could lead to materials with a high refractive index that can be photochemically patterned or switched. The synthesis of such polymers could potentially be achieved through methods like the 2π + 2π cyclopolymerization used for PFCB aryl ether polymers. snu.ac.kr The resulting materials could find use in the fabrication of various photonic components.

Below is a data table summarizing the relevant optical properties of related aryl-substituted cyclobutanes and polymers, which can be used to infer the potential of this compound in photonic applications.

Compound/Polymer Relevant Structural Feature Observed Photonic Property Potential Application Reference
Tetra-aryl cyclobutane (from stilbene dimerization)Multiple aryl groups on cyclobutaneHigh second-harmonic generation (NLO activity)Optical switching, frequency doubling jyu.firsc.org
trans-1,2-DiphenylcyclobutaneDiphenyl substitution on cyclobutaneRefractive index (n²⁰D) = 1.5808High refractive index components lookchem.com
Perfluorocyclobutane (PFCB) aryl ether polymersAryl ether and cyclobutane ringsLow optical loss, low birefringence (<0.001)Plastic optical fibers, waveguides snu.ac.kr
Aryl-substituted 1,3-cyclobutanesAryl substitutionAmenable to modular synthesis for property tuningScaffolds for medicinal and materials chemistry acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.